

physical and chemical properties of 6-Chloro-1-methyl-1H-indole

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Compound of Interest

Compound Name: 6-Chloro-1-methyl-1H-indole

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6-Chloro-1-methyl-1H-indole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-1-methyl-1H-indole is a halogenated indole derivative. The indole scaffold is a prominent feature in numerous biologically active compounds and natural products, making its derivatives, such as **6-Chloro-1-methyl-1H-indole**, of significant interest in medicinal chemistry and drug discovery. This technical guide provides a detailed overview of the known physical and chemical properties of **6-Chloro-1-methyl-1H-indole**, along with methodologies for its synthesis and characterization.

Physical and Chemical Properties

The physical and chemical properties of **6-Chloro-1-methyl-1H-indole** are summarized below. It is important to note that while some properties have been determined experimentally, others are based on computational predictions.

Table 1: Physical and Chemical Properties of **6-Chloro-1-methyl-1H-indole**

Property	Value	Source
Molecular Formula	C ₉ H ₈ ClN	--INVALID-LINK--[1]
Molecular Weight	165.62 g/mol	--INVALID-LINK--[1]
CAS Number	155868-51-2	--INVALID-LINK--[2]
Appearance	Liquid	--INVALID-LINK--
Boiling Point	278.44 °C at 760 mmHg (Predicted)	--INVALID-LINK--[2]
Melting Point	Not available	--INVALID-LINK--[2]
Density	1.187 g/cm ³ (Predicted)	--INVALID-LINK--
XLogP3	3.3	--INVALID-LINK--[1]
Topological Polar Surface Area	4.9 Å ²	--INVALID-LINK--[1]
Solubility	No specific data available. Expected to be soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons.	

Synthesis

The primary route for the synthesis of **6-Chloro-1-methyl-1H-indole** involves the N-methylation of the precursor, 6-chloroindole. A common and environmentally conscious method utilizes dimethyl carbonate (DMC) as the methylating agent.

Experimental Protocol: N-methylation of 6-Chloroindole

This protocol is adapted from a general procedure for the N-methylation of indole compounds using dimethyl carbonate.[1][3]

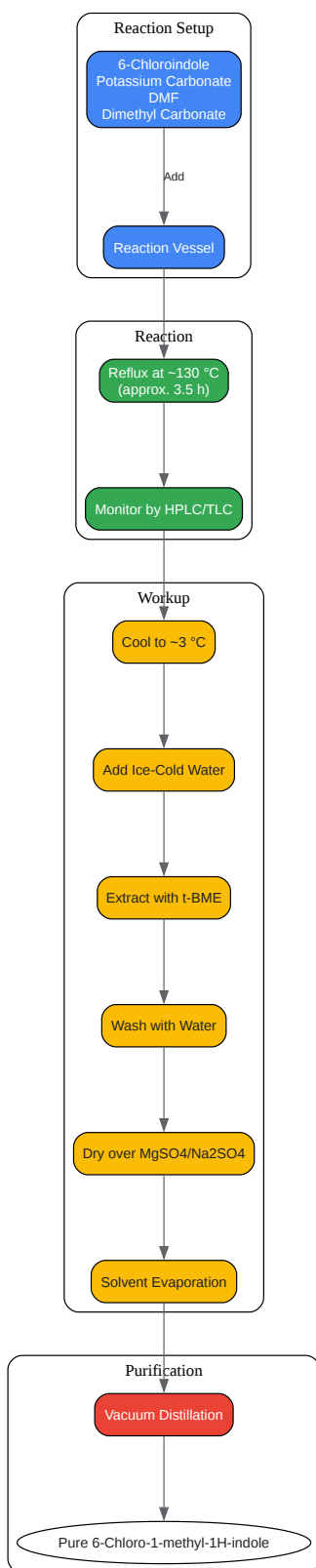
Materials:

- 6-Chloroindole

- Potassium carbonate (K_2CO_3)
- N,N-Dimethylformamide (DMF)
- Dimethyl carbonate (DMC)
- tert-Butyl methyl ether (t-BME)
- Water (H_2O)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

Procedure:

- To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add 6-chloroindole (1.0 g, 6.59 mmol), potassium carbonate (0.5 g), and N,N-dimethylformamide (10 mL).
- Add dimethyl carbonate (1.7 mL, 20.21 mmol) to the mixture.
- Heat the reaction mixture to reflux (approximately 130 °C) with stirring.
- Monitor the reaction progress by a suitable chromatographic technique (e.g., HPLC or TLC) until the starting material is consumed (approximately 3.5 hours).
- Once the reaction is complete, cool the mixture to approximately 3 °C in an ice bath.
- Add ice-cold water (50 mL) to the reaction mixture, which will result in an oily suspension.
- Extract the product from the aqueous suspension with tert-butyl methyl ether.
- Wash the combined organic layers with water.
- Dry the organic layer over an anhydrous drying agent (e.g., $MgSO_4$ or Na_2SO_4).
- Filter off the drying agent and remove the solvent from the filtrate under reduced pressure to yield the crude product.
- The crude **6-Chloro-1-methyl-1H-indole** can be further purified by vacuum distillation.



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Synthesis and Purification Workflow for **6-Chloro-1-methyl-1H-indole**.

Spectral Data

Detailed experimental spectral data for **6-Chloro-1-methyl-1H-indole** is not readily available in the public domain. However, based on the known spectra of related indole compounds, the expected NMR chemical shifts can be predicted.

Predicted ^1H NMR (CDCl_3):

- The N-methyl group (N-CH_3) protons are expected to appear as a singlet around 3.7-3.9 ppm.
- The protons on the pyrrole ring (C2-H and C3-H) will likely appear as doublets in the range of 6.4-7.2 ppm.
- The aromatic protons on the benzene ring will appear in the aromatic region (7.0-7.6 ppm). The exact splitting pattern will depend on the coupling constants between the protons at the C4, C5, and C7 positions.

Predicted ^{13}C NMR (CDCl_3):

- The N-methyl carbon (N-CH_3) is expected around 33 ppm.
- The carbons of the pyrrole ring (C2 and C3) will likely resonate between 100-130 ppm.
- The aromatic carbons of the benzene ring will appear in the range of 110-140 ppm. The carbon attached to the chlorine atom (C6) will be influenced by the halogen's electronic effects.

Researchers should perform standard 1D and 2D NMR experiments (e.g., ^1H , ^{13}C , COSY, HSQC, HMBC) on a synthesized and purified sample to confirm the structure and obtain precise spectral data.

Reactivity and Stability

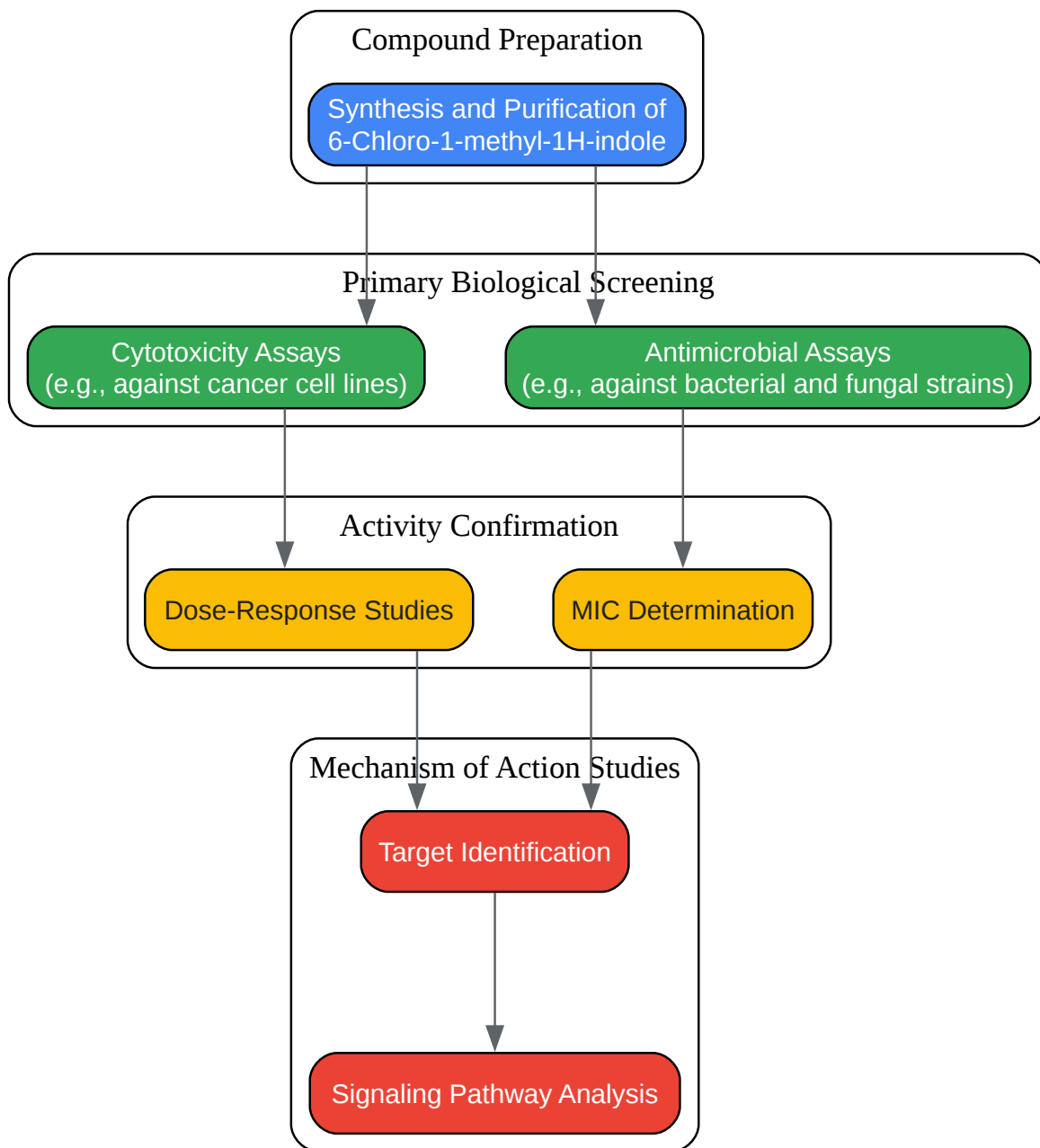
Indoles are generally electron-rich aromatic compounds. The indole nucleus is susceptible to electrophilic substitution, typically at the C3 position. The nitrogen atom can be deprotonated by a strong base, and the resulting indolyl anion can act as a nucleophile.

6-Chloro-1-methyl-1H-indole is expected to be stable under normal laboratory conditions. Storage in a cool, dry place away from strong oxidizing agents is recommended.

Biological Activity

While the biological activities of many indole derivatives have been extensively studied, there is a lack of specific data on the biological profile of **6-Chloro-1-methyl-1H-indole** in the current literature. However, studies on related chloroindoles have shown potential antimicrobial and antibiofilm activities. For instance, 4-chloroindole and 7-chloroindole have demonstrated inhibitory effects against *Vibrio parahaemolyticus*.^[4] This suggests that **6-Chloro-1-methyl-1H-indole** could be a candidate for similar biological evaluations.

Given the absence of specific biological data, a logical workflow for the initial biological screening of **6-Chloro-1-methyl-1H-indole** is proposed below.



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Proposed Workflow for the Biological Evaluation of **6-Chloro-1-methyl-1H-indole**.

Conclusion

6-Chloro-1-methyl-1H-indole is a readily synthesizable indole derivative with potential for further investigation in drug discovery and development. This guide provides the currently available technical information on its properties and synthesis. Further experimental work is required to fully characterize its physical properties, including a definitive melting point and solubility profile, and to elucidate its spectral characteristics and biological activities. The provided experimental and logical workflows offer a roadmap for researchers interested in exploring the potential of this compound.

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